![molecular formula C13H15N3O2S B5616936 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5616936.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide involves several key steps, including the reaction of appropriate thiadiazole derivatives with specific carboxylic acids or their derivatives. For instance, a related compound, N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide, was synthesized through the reaction of [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, showcasing the typical approach to synthesizing such compounds (Wan et al., 2006).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide derivatives have been elucidated through techniques like X-ray diffraction and DFT calculations. These studies reveal details about the bond lengths, angles, and dihedral angles, contributing to our understanding of the molecule's geometry and the influence of intermolecular interactions on its structure (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of thiadiazole derivatives, including those similar to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide, have been extensively studied. These compounds participate in various chemical reactions, leading to the formation of new derivatives with potential biological activities. For example, the synthesis and characterization of related thiadiazole derivatives have been reported, highlighting the compound's involvement in reactions yielding molecules with fungicidal activity (Wu, 2013).
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-4-5-10(6-9(8)2)12(17)14-13-16-15-11(19-13)7-18-3/h4-6H,7H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTARWRVPSTAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

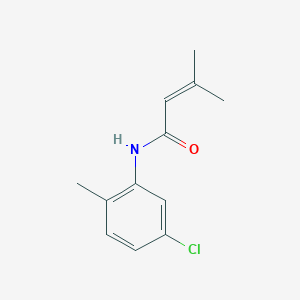
![N-(2-furylmethyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B5616868.png)
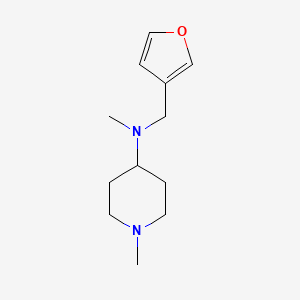
![4-[4-(dimethylamino)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5616882.png)
![2-methyl-6-[5-(tetrahydrofuran-3-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5616888.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5616896.png)
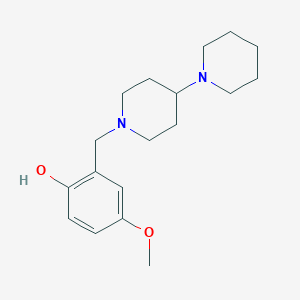
![(1S*,5R*)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616915.png)

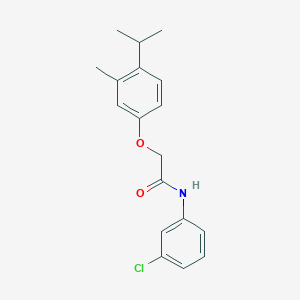
![N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5616927.png)
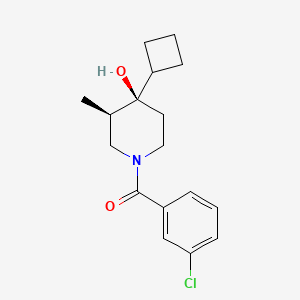
![4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-N,N-dimethylaniline](/img/structure/B5616961.png)
![3-methyl-6-[5-(1-propoxyethyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5616973.png)